molecular formula C25H19ClN4O3 B2668607 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1358107-72-8

1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2668607
CAS No.: 1358107-72-8
M. Wt: 458.9
InChI Key: IHDMMQFZNBOZMC-UHFFFAOYSA-N
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Description

Introduction and Background

Historical Development of Quinazoline and Oxadiazole Derivatives

Quinazoline, first synthesized in 1895 via decarboxylation of quinazoline-2-carboxylic acid by August Bischler and Lang, emerged as a scaffold for antimalarial and anticancer agents due to its planar bicyclic structure. Early modifications focused on substitutions at positions 2, 4, and 6 to enhance solubility and target affinity. Parallelly, 1,2,4-oxadiazole, discovered in 1884 by Tiemann and Krüger, gained traction in the 1960s with Oxolamine—a cough suppressant featuring this heterocycle. Its bioisosteric equivalence to esters and amides drove applications in protease-resistant drug design.

Key Milestones:
Year Development Reference
1895 Quinazoline synthesis
1884 1,2,4-Oxadiazole discovery
1960s Oxolamine as first oxadiazole drug
2020s Hybrid quinazoline-oxadiazole anticancer agents

Significance in Medicinal Chemistry Research

Quinazoline derivatives exhibit broad-spectrum activity, including kinase inhibition (e.g., EGFR) and DNA intercalation, while 1,2,4-oxadiazoles improve metabolic stability via hydrolysis resistance. The 4-chlorophenyl and 3,5-dimethylphenyl groups in the hybrid compound enhance lipophilicity and π-π stacking with hydrophobic enzyme pockets. Such modifications address limitations like poor oral bioavailability in early-generation heterocycles.

Overview of Hybrid Molecules in Drug Discovery

Hybrid molecules merge pharmacophores to simultaneously modulate multiple targets. For example, linking quinazoline’s kinase inhibitory capacity with 1,2,4-oxadiazole’s stability creates compounds like the title molecule, which inhibits BRAF and tyrosine kinases synergistically. This approach reduces resistance risks compared to single-target agents.

Pharmacophore Integration Strategies

The hybrid structure employs three strategic design elements:

  • Quinazoline-2,4-dione Core : Provides hydrogen-bonding sites (N1 and O2) for ATP-binding pocket interactions.
  • 1,2,4-Oxadiazole Ring : Serves as a bioisostere for labile amide bonds, enhancing stability against hepatic esterases.
  • Substituent Engineering :
    • 4-Chlorophenyl: Increases electron-withdrawing effects, polarizing the oxadiazole for nucleophilic attack resistance.
    • 3,5-Dimethylphenyl: Enhances hydrophobic interactions with kinase allosteric sites.

Research Objectives and Scope

This article evaluates:

  • Synthetic pathways for quinazoline-oxadiazole hybrids.
  • Structure-activity relationships (SAR) driven by substituent variations.
  • Mechanistic insights into dual BRAF/tyrosine kinase inhibition. Future directions include optimizing substituent patterns for blood-brain barrier penetration and in vivo efficacy validation.

Properties

CAS No.

1358107-72-8

Molecular Formula

C25H19ClN4O3

Molecular Weight

458.9

IUPAC Name

1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3,5-dimethylphenyl)quinazoline-2,4-dione

InChI

InChI=1S/C25H19ClN4O3/c1-15-11-16(2)13-19(12-15)30-24(31)20-5-3-4-6-21(20)29(25(30)32)14-22-27-23(28-33-22)17-7-9-18(26)10-8-17/h3-13H,14H2,1-2H3

InChI Key

IHDMMQFZNBOZMC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a novel derivative that combines the structural features of quinazoline and oxadiazole. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article will explore the biological activity of this compound through a review of relevant studies, including synthesis methods, biological evaluations, and case studies.

Synthesis of the Compound

The synthesis of quinazoline derivatives typically involves multi-step reactions that incorporate oxadiazole moieties. For example, one study detailed the synthesis of quinazolinone-oxadiazole derivatives through reactions involving chloroacetyl chloride and 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol in the presence of potassium carbonate . The target compound can be synthesized by modifying the substituents at specific positions on the quinazoline scaffold to enhance biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. For instance, a series of quinazoline-2,4(1H,3H)-dione derivatives were evaluated for their activity against Gram-positive and Gram-negative bacteria. Among these compounds, some exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating moderate efficacy . The presence of the oxadiazole moiety appears to enhance this activity.

Anticancer Activity

The anticancer properties of compounds containing quinazoline and oxadiazole structures have also been investigated. In one study, derivatives were tested against HeLa and MCF-7 cell lines using MTT assays. Notably, certain derivatives showed remarkable cytotoxicity at concentrations as low as 10 µM against HeLa cells . The introduction of different substituents on the C2 position of the quinazolinone ring significantly influenced the cytotoxic activity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development.

Enzyme Inhibition

Additionally, some quinazoline derivatives have been evaluated for their inhibitory effects on enzymes related to neurodegenerative diseases. A study reported that certain 2,4-disubstituted quinazoline derivatives exhibited significant acetylcholinesterase inhibitory activity, which is crucial for treating conditions like Alzheimer's disease . The molecular docking studies indicated favorable binding interactions with the enzyme's active site.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of synthesized quinazoline derivatives demonstrated their effectiveness against various bacterial strains. Compounds with oxadiazole substitutions showed enhanced activity compared to standard antibiotics such as ampicillin. Specifically, compound 15 exhibited broad-spectrum activity with inhibition zones ranging from 10 to 12 mm against Candida albicans and Staphylococcus aureus .

Case Study 2: Cytotoxicity in Cancer Cell Lines

In another investigation focusing on cytotoxicity, several novel quinazoline derivatives were synthesized and tested against cancer cell lines. Compound 6a , which incorporated an aliphatic substituent at C2 of the quinazolinone ring, displayed an IC50 value of 7.52 µM against HeLa cells. This suggests that modifications in molecular structure can lead to significant variations in biological activity .

Scientific Research Applications

Biological Activities

  • Anti-Cancer Properties
    • Quinazoline derivatives have been extensively studied for their anti-cancer potential. The specific compound has shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. For instance, studies have indicated that quinazoline derivatives can effectively target the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers such as lung and breast cancer .
  • Antimicrobial Activity
    • The oxadiazole moiety present in the compound is known for its antimicrobial properties. Research has demonstrated that compounds containing oxadiazole rings exhibit significant activity against a variety of bacteria and fungi. This makes them potential candidates for developing new antimicrobial agents to combat resistant strains .
  • Anti-inflammatory Effects
    • Preliminary studies suggest that this compound may possess anti-inflammatory properties. The ability to modulate inflammatory pathways could make it useful in treating conditions characterized by chronic inflammation .

Case Study 1: Anti-Cancer Activity

A study conducted by researchers at a leading pharmaceutical institute investigated the effects of this quinazoline derivative on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and significant induction of apoptosis. The mechanism was linked to the downregulation of key survival pathways associated with cancer cell growth.

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, the compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. Results showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of similar compounds containing oxadiazole and quinazoline moieties:

Compound NameStructureAnti-Cancer ActivityAntimicrobial ActivityReferences
Compound AStructure AModerateHigh
Compound BStructure BHighModerate
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dioneStructure CHighHigh

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound : Quinazoline-2,4-dione core with fused bicyclic structure.
  • Compound (5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) : 1,2,4-triazole-3-thione core with benzoxazole and 4-chlorophenyl substituents .
  • Compounds (4g, 4h) : Tetrazole and pyrazolone cores fused with benzodiazepine/oxazepine and coumarin groups .

Implications :

  • Oxadiazoles (target) enhance metabolic stability compared to benzoxazoles (), which are prone to oxidative degradation.

Substituent Profiles

  • Target Compound : 4-Chlorophenyl (electron-withdrawing) and 3,5-dimethylphenyl (hydrophobic).
  • Compound : 4-Chlorophenyl and 3-methylphenyl (moderate hydrophobicity).
  • Compounds : Coumarin and benzodiazepine/oxazepine moieties (bulky, π-conjugated systems) .

Implications :

Physicochemical and Spectroscopic Comparisons

Table 1: Comparative Analysis of Key Properties

Property Target Compound Compound Compounds
Molecular Formula C₂₅H₁₉ClN₅O₃ (estimated) C₂₂H₁₅ClN₄OS C₃₆H₂₈N₈O₄ (4g), C₃₆H₂₈N₈O₅ (4h)
Molecular Weight (g/mol) ~472.5 418.9 652.7 (4g), 668.7 (4h)
Key Functional Groups Quinazoline-dione, oxadiazole, chloro, methyl Triazole-thione, benzoxazole, chloro Tetrazole, pyrazolone, coumarin
IR Signatures 1740–1680 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N) 3390 cm⁻¹ (NH), 1243 cm⁻¹ (C=S) 1700–1650 cm⁻¹ (C=O, coumarin)
¹H-NMR Features Aromatic δ 6.8–8.2 (quinazoline, dimethylphenyl), δ 4.5–5.0 (CH₂) δ 9.55 (triazole NH), δ 2.59 (CH₃) Complex aromatic splitting (δ 6.5–8.5)

Notes:

  • The target’s higher molecular weight (~472.5 vs. 418.9 in ) suggests reduced solubility in aqueous media.
  • Absence of C=S (thione) in the target compound eliminates the 1243 cm⁻¹ IR band observed in .

Contrasts :

  • The target’s lack of a thione group may reduce metal-binding capacity compared to ’s compound.
  • ’s coumarin moieties confer fluorescence properties, absent in the target compound.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be monitored?

The synthesis involves multi-step organic reactions, starting with the preparation of oxadiazole intermediates and subsequent coupling with quinazoline precursors. Key steps include cyclocondensation of nitrile derivatives with hydroxylamine and alkylation under reflux conditions (e.g., in DMF or DMSO). Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity and product formation . Temperature control (e.g., 80–100°C) and catalysts like potassium carbonate or palladium-based systems are critical for yield optimization .

Q. Which spectroscopic techniques are most effective for structural characterization?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming connectivity of the oxadiazole, quinazoline, and aromatic substituents. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups (e.g., C=O in quinazoline-dione). X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .

Q. What are the solubility and stability profiles under varying pH conditions?

Preliminary data from analogs suggest limited aqueous solubility but improved solubility in polar aprotic solvents (e.g., DMSO). Stability studies should include accelerated degradation tests under acidic/alkaline conditions (pH 1–12) with HPLC analysis to track decomposition products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify pharmacophoric motifs?

Systematic substitution of the 4-chlorophenyl (oxadiazole) and 3,5-dimethylphenyl (quinazoline) groups is critical. For example:

  • Replace chlorine with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess electronic effects on bioactivity.
  • Modify methyl groups on the quinazoline-attached phenyl ring to study steric influences. Biological assays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking (e.g., AutoDock) can link structural features to activity .

Q. How to resolve contradictions in biological activity data across similar analogs?

Contradictions may arise from assay variability (e.g., cell line sensitivity) or pharmacokinetic differences. Standardize protocols using validated cell lines (e.g., HEK293 for receptor studies) and include positive controls (e.g., known kinase inhibitors). Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What experimental strategies mitigate low yields in the oxadiazole cyclization step?

Low yields often stem from competing side reactions (e.g., hydrolysis of intermediates). Strategies include:

  • Using dehydrating agents (e.g., molecular sieves) to shift equilibrium toward cyclization.
  • Microwave-assisted synthesis to reduce reaction time and byproduct formation.
  • Screening alternative solvents (e.g., toluene for azeotropic water removal) .

Q. How to evaluate the compound’s potential as a kinase inhibitor?

Employ kinase profiling panels (e.g., Eurofins KinaseProfiler) to screen activity against 50–100 kinases. Follow up with IC₅₀ determination for hits. Structural insights from co-crystallization (e.g., with EGFR or VEGFR2) can guide rational optimization .

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